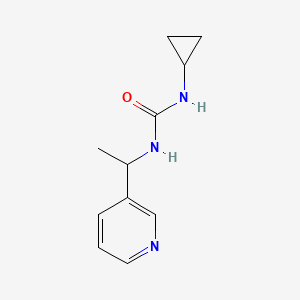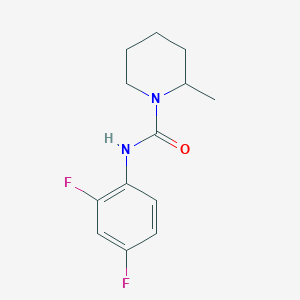
N-(2,5-dimethylphenyl)azepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)azepane-1-carboxamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in 1998 by scientists at Auckland Cancer Society Research Centre in New Zealand. Since then, it has been found to have promising results in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in cancer treatment.
作用機序
N-(2,5-dimethylphenyl)azepane-1-carboxamide works by binding to a protein called STING (Stimulator of Interferon Genes) that is present in immune cells. This binding activates a signaling pathway that leads to the production of cytokines and other immune molecules. The cytokines then activate other immune cells, such as T cells and natural killer cells, which can attack and kill tumor cells. N-(2,5-dimethylphenyl)azepane-1-carboxamide has also been found to inhibit the production of a protein called vascular endothelial growth factor (VEGF), which is involved in the formation of blood vessels in tumors.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)azepane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which can help the body fight off infections and tumors. N-(2,5-dimethylphenyl)azepane-1-carboxamide has also been found to inhibit the production of VEGF, which can prevent the formation of blood vessels in tumors. In addition, N-(2,5-dimethylphenyl)azepane-1-carboxamide has been found to induce apoptosis, or programmed cell death, in tumor cells.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)azepane-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2,5-dimethylphenyl)azepane-1-carboxamide has some limitations. It has been found to have low solubility in water, which can make it difficult to administer in vivo. In addition, N-(2,5-dimethylphenyl)azepane-1-carboxamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylphenyl)azepane-1-carboxamide. One direction is the development of more effective formulations of N-(2,5-dimethylphenyl)azepane-1-carboxamide that can improve its solubility and bioavailability. Another direction is the evaluation of N-(2,5-dimethylphenyl)azepane-1-carboxamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. N-(2,5-dimethylphenyl)azepane-1-carboxamide has also been found to have potential in the treatment of viral infections, such as hepatitis B and C. Further studies are needed to evaluate the efficacy of N-(2,5-dimethylphenyl)azepane-1-carboxamide in these applications.
合成法
The synthesis of N-(2,5-dimethylphenyl)azepane-1-carboxamide involves several steps. The starting material is 2,5-dimethylphenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,6-diaminohexane to form the amide. The amide is then cyclized using trifluoroacetic anhydride to form the azepane ring. The final step involves the oxidation of the methyl groups using oxalyl chloride and dimethyl sulfoxide to form N-(2,5-dimethylphenyl)azepane-1-carboxamide.
科学的研究の応用
N-(2,5-dimethylphenyl)azepane-1-carboxamide has been extensively studied for its anti-tumor properties. It has been found to induce tumor necrosis and inhibit tumor growth in preclinical studies. N-(2,5-dimethylphenyl)azepane-1-carboxamide works by activating the immune system and promoting the production of cytokines, which are molecules that help the body fight off infections and tumors. N-(2,5-dimethylphenyl)azepane-1-carboxamide has also been found to inhibit the formation of blood vessels in tumors, which can prevent their growth and spread.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-7-8-13(2)14(11-12)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJRVLHAAQLLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,5-dimethylphenyl)azepane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)






![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)




